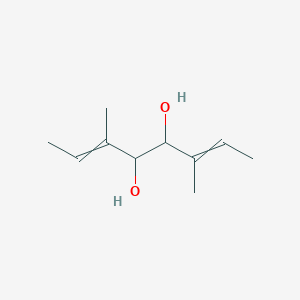
3,6-Dimethyl-2,6-octadiene-4,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-2,6-octadiene-4,5-diol (DMOD) is a natural compound found in various plant species, including the bark of the African tree Pausinystalia yohimbe. DMOD has been the focus of scientific research due to its potential therapeutic properties, including its ability to act as an antioxidant and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyl-2,6-octadiene-4,5-diol is not fully understood. However, research has suggested that 3,6-Dimethyl-2,6-octadiene-4,5-diol may act as an antioxidant by scavenging free radicals and reducing oxidative stress. 3,6-Dimethyl-2,6-octadiene-4,5-diol may also have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3,6-Dimethyl-2,6-octadiene-4,5-diol has been shown to have several biochemical and physiological effects. Research has suggested that 3,6-Dimethyl-2,6-octadiene-4,5-diol may reduce oxidative stress and inflammation, which may be beneficial in the treatment of various diseases. 3,6-Dimethyl-2,6-octadiene-4,5-diol may also have neuroprotective effects, which could be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3,6-Dimethyl-2,6-octadiene-4,5-diol has several advantages for use in lab experiments. It is a natural compound that can be easily extracted from plant sources, making it readily available for research. However, 3,6-Dimethyl-2,6-octadiene-4,5-diol also has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3,6-Dimethyl-2,6-octadiene-4,5-diol. One area of interest is the potential use of 3,6-Dimethyl-2,6-octadiene-4,5-diol in the treatment of cancer. Research has suggested that 3,6-Dimethyl-2,6-octadiene-4,5-diol may have anti-cancer properties, and further studies are needed to explore this potential therapeutic application. Additionally, research is needed to better understand the mechanism of action of 3,6-Dimethyl-2,6-octadiene-4,5-diol and how it may be used to treat various diseases. Overall, 3,6-Dimethyl-2,6-octadiene-4,5-diol has shown promising therapeutic potential, and further research is needed to fully explore its potential applications.
Méthodes De Synthèse
3,6-Dimethyl-2,6-octadiene-4,5-diol can be synthesized through various methods, including the use of chemical reagents such as sodium borohydride and boron trifluoride etherate. However, the most common method of synthesizing 3,6-Dimethyl-2,6-octadiene-4,5-diol is through the extraction of the compound from natural sources, such as Pausinystalia yohimbe.
Applications De Recherche Scientifique
3,6-Dimethyl-2,6-octadiene-4,5-diol has been the subject of several scientific studies due to its potential therapeutic properties. Research has shown that 3,6-Dimethyl-2,6-octadiene-4,5-diol has antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
Numéro CAS |
10317-05-2 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3,6-dimethylocta-2,6-diene-4,5-diol |
InChI |
InChI=1S/C10H18O2/c1-5-7(3)9(11)10(12)8(4)6-2/h5-6,9-12H,1-4H3 |
Clé InChI |
HWHGYTZXQDWYMB-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(C(C(=CC)C)O)O |
SMILES canonique |
CC=C(C)C(C(C(=CC)C)O)O |
Synonymes |
3,6-Dimethyl-2,6-octadiene-4,5-diol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



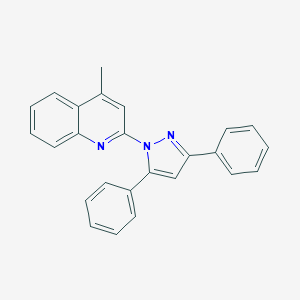
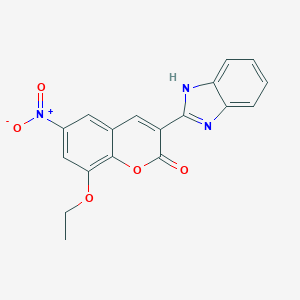
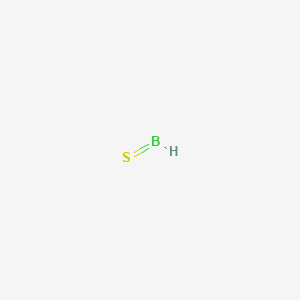
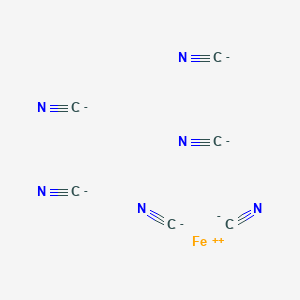
![ethyl 4-{[(5Z)-5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228081.png)
![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B228093.png)
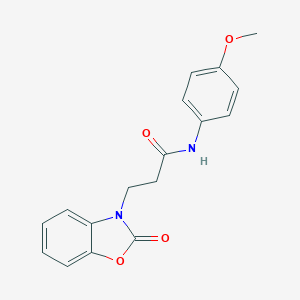
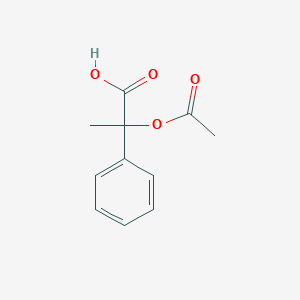
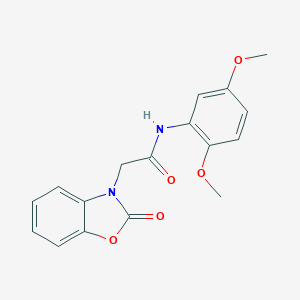
![3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid](/img/structure/B228114.png)
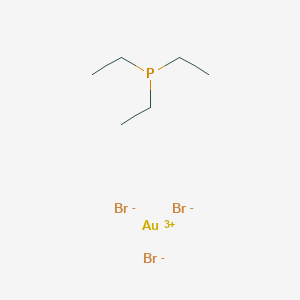
![3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)